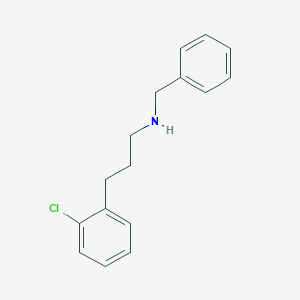

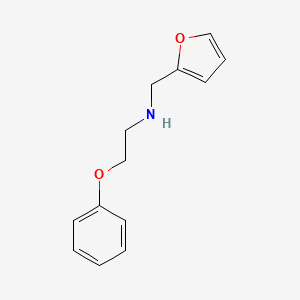

![molecular formula C21H29NO3 B1385457 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline CAS No. 1040693-40-0](/img/structure/B1385457.png)

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline

Übersicht

Beschreibung

“N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline” is a chemical compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 . It’s used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure, but without specific experimental data, these predictions might not be accurate. The molecular weight of this compound is 343.46 .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline and related compounds are involved in catalytic oxidation processes. Dirhodium caprolactamate, for example, is an efficient catalyst for the generation of tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines (Ratnikov et al., 2011).

Spectroscopic and Theoretical Studies

Spectroscopic studies using infrared spectroscopy, aided by density functional calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into their vibrational, geometrical, and electronic properties (Finazzi et al., 2003).

Lithiation and Substitution Reactions

Research has explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. These substances undergo lithiation on nitrogen and ortho to the directing metalating group, leading to high yields of substituted products (Smith et al., 2013).

Electrochemical Oxidation

The electrochemical oxidation of compounds like 2,6-di-tert-butyl-4-isopropylphenol, which is structurally similar to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline, reveals products derived from intermediate phenoxy radicals or phenoxonium ions (Richards & Evans, 1977).

Palladium-Catalyzed Aroylation

Palladium-catalyzed aroylation of anilines, including those with methoxy and tert-butyl groups, is an area of research. This process involves the use of tert-butyl hydroperoxide and leads to a variety of ortho-aroylated anilines (Chu et al., 2019).

Copolymerization Studies

Research has been conducted on the copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are similar to the compound . These studies focus on copolymerizing with styrene to understand the compositions and properties of the resultant copolymers (Reddy et al., 2021).

Generation of Reactive Intermediates

The generation of reactive intermediates like N-(tert-butoxycarbonyl)indole-2,3-quinodimethane is another application area. Such compounds can undergo cycloaddition reactions to produce various derivatives (Inagaki et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-21(2,3)17-5-9-19(10-6-17)24-14-13-22-18-7-11-20(12-8-18)25-16-15-23-4/h5-12,22H,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEPHBXOYUGMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)

![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)

![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)